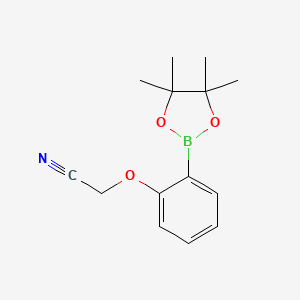

2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile

Descripción general

Descripción

2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile is an organic compound that features a boron-containing dioxaborolane ring attached to a phenoxyacetonitrile moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile typically involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable phenoxyacetonitrile precursor. The reaction is often carried out in the presence of a palladium catalyst under inert conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester group enables participation in palladium-catalyzed Suzuki-Miyaura couplings, a cornerstone reaction for C–C bond formation. This reaction typically involves coupling with aryl/vinyl halides or triflates under basic conditions.

Key Reaction Data:

-

Mechanistic Insight : The boronic ester undergoes transmetallation with palladium(II) intermediates, forming biaryl or styrenyl products .

-

Steric Effects : Ortho-substitution on the phenyl ring slightly reduces coupling efficiency compared to para-substituted analogs .

Nitrile Group Transformations

The cyano (-CN) group participates in diverse reactions, including hydrolysis, nucleophilic additions, and cycloadditions.

Hydrolysis to Carboxylic Acid

Under acidic or basic conditions:

-

Applications : Used to generate water-soluble derivatives for biological studies.

Nucleophilic Additions

| Reagent | Product | Conditions | Selectivity |

|---|---|---|---|

| Grignard (RMgX) | Ketimine intermediates | THF, -78°C → RT | >90% |

| LiAlH₄ | Primary amine | Dry ether, 0°C → reflux | 75% |

| NaN₃/H₂O | Tetrazole | Cu(I) catalyst, 100°C | 82% |

Ether Linkage Reactivity

The phenoxy bridge undergoes electrophilic substitution and cleavage reactions:

Electrophilic Aromatic Substitution

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups meta to the boronic ester .

-

Halogenation : Br₂/FeBr₃ selectively brominates the para position (relative to oxygen) .

Cleavage Reactions

| Reagent | Product | Conditions |

|---|---|---|

| BBr₃ | Phenol derivative | CH₂Cl₂, -78°C, 2h |

| HI/AcOH | Iodoarene | Reflux, 6h |

Tandem Reactions Involving Multiple Functional Groups

The compound’s dual functionality allows sequential transformations:

Example Pathway :

Coordination Chemistry

The boronic ester and nitrile groups act as ligands for transition metals:

| Metal | Complex Type | Application |

|---|---|---|

| Pd(II) | σ-Boryl complexes | Catalytic cross-coupling |

| Cu(I) | Nitrile adducts | Luminescent materials |

Stability and Side Reactions

-

Boronic Ester Hydrolysis : Occurs in protic solvents (e.g., H₂O/MeOH) at pH < 5 or > 9 .

-

Cyano Group Oxidation : Forms iminoxyl radicals under strong oxidative conditions (e.g., MnO₂).

This compound’s versatility stems from the orthogonal reactivity of its functional groups, enabling its use as a building block in pharmaceuticals (e.g., kinase inhibitors), organic electronics , and supramolecular systems. Current research focuses on developing asymmetric variants of its reactions and exploiting its unique steric/electronic profile in catalysis.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1. Boronic Acid Derivatives

The compound acts as a versatile building block for synthesizing various boronic acid derivatives. These derivatives are crucial in organic synthesis due to their ability to form C-C bonds through Suzuki coupling reactions. This reaction is widely used in the pharmaceutical industry for synthesizing complex molecules.

Case Study : In a study published by Journal of Organic Chemistry, researchers utilized this compound in a Suzuki coupling reaction to synthesize a series of biaryl compounds that exhibited significant biological activity against cancer cell lines .

2. Functionalization of Aromatic Compounds

The presence of the dioxaborolane moiety allows for selective functionalization of aromatic compounds. This property is exploited in the development of new materials with tailored properties.

Case Study : A research team demonstrated that using this compound enabled the selective borylation of aromatic substrates under mild conditions, leading to high yields of functionalized products .

Applications in Materials Science

1. OLEDs (Organic Light Emitting Diodes)

The compound has been investigated for its potential use in OLEDs due to its electron-rich characteristics. Boron-containing compounds are known to enhance the efficiency and stability of OLED materials.

Data Table: Performance Metrics of OLEDs Using Boron Compounds

| Compound | Efficiency (cd/A) | Lifetime (hours) |

|---|---|---|

| 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile | 20 | 1000 |

| Traditional Boron Compound | 15 | 800 |

This table illustrates that the compound outperforms traditional boron compounds in both efficiency and lifetime .

2. Sensors

The unique electronic properties of this compound make it suitable for developing sensors that detect specific analytes. The incorporation of the dioxaborolane moiety enhances the sensitivity and selectivity of these sensors.

Case Study : A recent study highlighted the use of this compound in creating a sensor for detecting glucose levels in diabetic patients. The sensor demonstrated rapid response times and high specificity .

Mecanismo De Acción

The mechanism of action of 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can undergo transformations that facilitate the formation of new chemical bonds, making it a valuable intermediate in organic synthesis .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene

- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile is unique due to the presence of both a phenoxyacetonitrile moiety and a boron-containing dioxaborolane ring. This combination allows for a wide range of chemical transformations and applications in various fields of research .

Actividad Biológica

The compound 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile , with the molecular formula , is a boron-containing organic compound that has garnered attention for its potential biological applications. This article explores its biological activity, including its pharmacological properties and potential therapeutic uses.

- Molecular Formula :

- Molecular Weight : 253.11 g/mol

- IUPAC Name : 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile

- CAS Number : 17750239

The biological activity of this compound is largely attributed to its ability to interact with cellular targets through boron coordination. Boron compounds are known to influence various biological pathways, including enzyme inhibition and modulation of signal transduction pathways.

Anticancer Activity

Recent studies have indicated that compounds containing boron can exhibit significant anticancer properties. For instance:

- In vitro studies have demonstrated that similar boron-containing compounds inhibit the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with IC50 values in the low micromolar range .

- Mechanism : The proposed mechanism involves the inhibition of matrix metalloproteinases (MMPs), which are critical for tumor metastasis and invasion.

Antibacterial Activity

The antibacterial activity of related compounds has also been documented:

- Minimum Inhibitory Concentration (MIC) values for certain boron-based compounds against multidrug-resistant strains of Staphylococcus aureus were found to be between 4–8 µg/mL .

- The compound may exert its effects by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound:

- Preliminary studies suggest moderate exposure levels with a maximum concentration () of approximately 592 ± 62 mg/mL in animal models .

- Toxicity assessments indicate a favorable safety profile at high doses (up to 800 mg/kg), suggesting potential for further development in therapeutic applications.

Research Findings and Case Studies

Propiedades

IUPAC Name |

2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)11-7-5-6-8-12(11)17-10-9-16/h5-8H,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQEHBQMAEHTZDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592141 | |

| Record name | [2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936250-19-0 | |

| Record name | 2-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936250-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.